molecular formula C24H24N2O6 B3468043 N-[(3,5-dimethoxyphenyl)carbonyl]-3,5-dimethoxy-N-(3-methylpyridin-2-yl)benzamide

N-[(3,5-dimethoxyphenyl)carbonyl]-3,5-dimethoxy-N-(3-methylpyridin-2-yl)benzamide

Cat. No.: B3468043
M. Wt: 436.5 g/mol
InChI Key: ZVYIUITXUMHLIO-UHFFFAOYSA-N
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Description

N-[(3,5-dimethoxyphenyl)carbonyl]-3,5-dimethoxy-N-(3-methylpyridin-2-yl)benzamide is a complex organic compound characterized by its unique structure, which includes both methoxy and pyridinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,5-dimethoxyphenyl)carbonyl]-3,5-dimethoxy-N-(3-methylpyridin-2-yl)benzamide typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(3,5-dimethoxyphenyl)carbonyl]-3,5-dimethoxy-N-(3-methylpyridin-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols.

Scientific Research Applications

N-[(3,5-dimethoxyphenyl)carbonyl]-3,5-dimethoxy-N-(3-methylpyridin-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of complex organic compounds.

Mechanism of Action

The mechanism of action of N-[(3,5-dimethoxyphenyl)carbonyl]-3,5-dimethoxy-N-(3-methylpyridin-2-yl)benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3,5-dimethoxyphenyl)carbonyl]-3,5-dimethoxy-N-(2-methylpyridin-2-yl)benzamide
  • N-[(3,5-dimethoxyphenyl)carbonyl]-3,5-dimethoxy-N-(4-methylpyridin-2-yl)benzamide

Uniqueness

N-[(3,5-dimethoxyphenyl)carbonyl]-3,5-dimethoxy-N-(3-methylpyridin-2-yl)benzamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity

Properties

IUPAC Name

N-(3,5-dimethoxybenzoyl)-3,5-dimethoxy-N-(3-methylpyridin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O6/c1-15-7-6-8-25-22(15)26(23(27)16-9-18(29-2)13-19(10-16)30-3)24(28)17-11-20(31-4)14-21(12-17)32-5/h6-14H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVYIUITXUMHLIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)N(C(=O)C2=CC(=CC(=C2)OC)OC)C(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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